4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with chloro, acetamido, and methoxy groups, along with a benzothiazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acetylation: The amine is then acetylated using acetic anhydride to form the acetamido derivative.
Coupling Reaction: The acetamido derivative is coupled with 4-methyl-1,3-benzothiazol-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Similar structure with a sulfamoyl group instead of the acetamido group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar core structure but with a methyl ester group.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-9-5-4-6-15-16(9)21-18(26-15)22-17(24)11-7-12(19)13(20-10(2)23)8-14(11)25-3/h4-8H,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
STSCBFMVRYUJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl |
Origin of Product |
United States |
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